molecular formula C78H56N22O14S2 B12738798 5,5'-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid CAS No. 56898-94-3

5,5'-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid

Cat. No.: B12738798
CAS No.: 56898-94-3
M. Wt: 1589.6 g/mol
InChI Key: NWZPNCOEFAJWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to produce intense and stable colors. This compound is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo diazotization and coupling reactions under controlled conditions. The product is then purified through filtration, crystallization, and drying processes to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid has several scientific research applications:

    Chemistry: Used as a model compound to study azo dye synthesis and degradation mechanisms.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions alter the electronic structure of the compound, leading to changes in color. The molecular targets include aromatic rings and functional groups that interact with the azo linkages, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(o-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid
  • 5,5’-(p-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid

Uniqueness

The uniqueness of 5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid lies in its specific arrangement of azo groups and aromatic rings, which confer distinct color properties and chemical reactivity. This makes it particularly valuable in applications requiring stable and intense colors.

Properties

CAS No.

56898-94-3

Molecular Formula

C78H56N22O14S2

Molecular Weight

1589.6 g/mol

IUPAC Name

5-[[4-[[4-[[4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[[4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C78H56N22O14S2/c79-61-37-63(81)71(99-95-67-28-26-65(55-24-22-53(35-57(55)67)115(109,110)111)93-87-47-16-12-43(13-17-47)83-75(103)41-4-8-45(9-5-41)85-89-51-20-30-73(101)59(33-51)77(105)106)39-69(61)97-91-49-2-1-3-50(32-49)92-98-70-40-72(64(82)38-62(70)80)100-96-68-29-27-66(56-25-23-54(36-58(56)68)116(112,113)114)94-88-48-18-14-44(15-19-48)84-76(104)42-6-10-46(11-7-42)86-90-52-21-31-74(102)60(34-52)78(107)108/h1-40,101-102H,79-82H2,(H,83,103)(H,84,104)(H,105,106)(H,107,108)(H,109,110,111)(H,112,113,114)

InChI Key

NWZPNCOEFAJWRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2N)N)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)O)S(=O)(=O)O)N=NC8=CC(=C(C=C8N)N)N=NC9=C1C=C(C=CC1=C(C=C9)N=NC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)N=NC1=CC(=C(C=C1)O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.